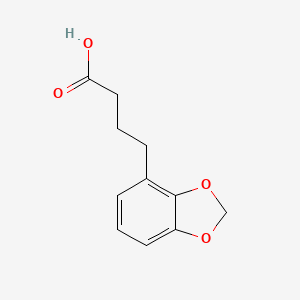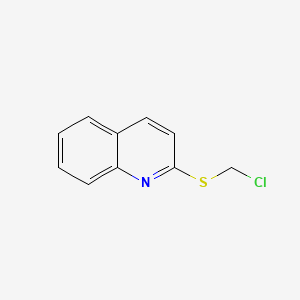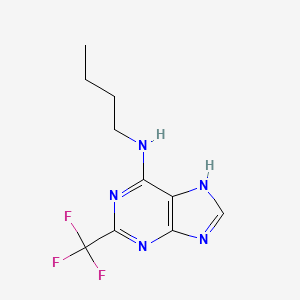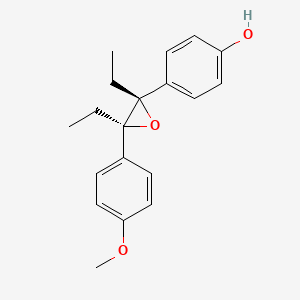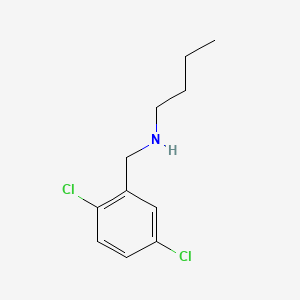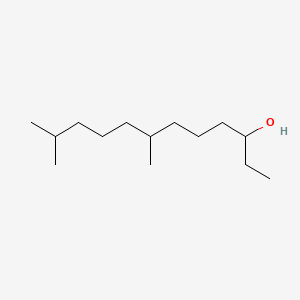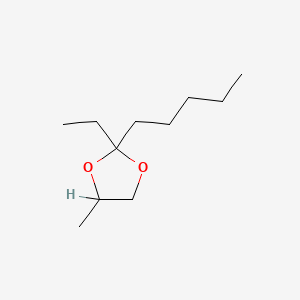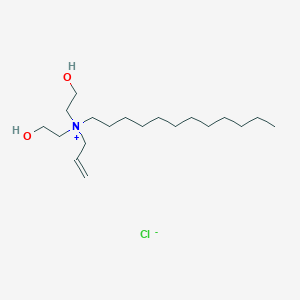
Allyldodecylbis(2-hydroxyethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyldodecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C19H40ClNO2. It is known for its surfactant properties and is commonly used in various industrial and research applications due to its antimicrobial and surface-active characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyldodecylbis(2-hydroxyethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or water. The general reaction scheme is as follows:
Starting Materials: Dodecylamine, allyl chloride, and 2-chloroethanol.
Reaction: The dodecylamine is first reacted with allyl chloride to form allyldodecylamine. This intermediate is then reacted with 2-chloroethanol to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Allyldodecylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides and alcohols.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of bromide or iodide derivatives.
Scientific Research Applications
Allyldodecylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mechanism of Action
The mechanism of action of allyldodecylbis(2-hydroxyethyl)ammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is facilitated by its cationic nature, which allows it to bind to negatively charged sites on the cell surface. The hydrophobic tail of the molecule inserts into the lipid bilayer, causing membrane destabilization .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with similar surface-active properties.
Uniqueness
Allyldodecylbis(2-hydroxyethyl)ammonium chloride is unique due to its dual functionality as both a surfactant and an antimicrobial agent. Its structure allows for effective interaction with microbial membranes, making it a potent disinfectant. Additionally, its ability to undergo various chemical reactions makes it versatile for different applications .
Properties
CAS No. |
93894-19-0 |
|---|---|
Molecular Formula |
C19H40ClNO2 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
dodecyl-bis(2-hydroxyethyl)-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C19H40NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-15-20(14-4-2,16-18-21)17-19-22;/h4,21-22H,2-3,5-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
NFMBXLINPLPHFK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


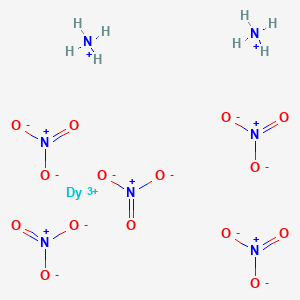

![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)

